(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide

P2X3 receptor pain inflammation

(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative featuring a 4-ethylphenyl amide substituent and a 2-methoxyphenyl group on the α,β-unsaturated carbonyl scaffold. Publicly available biological assay data indicate measurable antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM and weak inhibition of dihydroorotase from mouse Ehrlich ascites cells (IC50 approx.

Molecular Formula C18H19NO2
Molecular Weight 281.355
CAS No. 527701-05-9
Cat. No. B2553066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
CAS527701-05-9
Molecular FormulaC18H19NO2
Molecular Weight281.355
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC
InChIInChI=1S/C18H19NO2/c1-3-14-8-11-16(12-9-14)19-18(20)13-10-15-6-4-5-7-17(15)21-2/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+
InChIKeyYQWFWCOAHFRQSD-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide (CAS 527701-05-9): Cinnamamide-Based Biological Probe with Multi-Target Activity Data


(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative featuring a 4-ethylphenyl amide substituent and a 2-methoxyphenyl group on the α,β-unsaturated carbonyl scaffold. Publicly available biological assay data indicate measurable antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM [1] and weak inhibition of dihydroorotase from mouse Ehrlich ascites cells (IC50 approx. 180 µM) [2]. The compound belongs to the broader class of N-arylcinnamamides, a privileged chemotype recognized for antagonism of leukotriene B4 receptors, NR2B-subtype NMDA receptors, and epidermal growth factor receptor (EGFR) kinase [3]. Its specific substitution pattern—particularly the ortho-methoxy group on the cinnamoyl phenyl ring—distinguishes it from unsubstituted analogs and may govern target engagement profiles relevant to inflammation, neuroscience, and oncology research.

Why Generic Cinnamamide Replacements Are Inadequate for (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide (CAS 527701-05-9)


The biological activity of N-arylcinnamamides is exquisitely sensitive to subtle variations in the aryl substituents flanking the Michael acceptor scaffold. Structure-activity relationship (SAR) studies have demonstrated that the presence and electronic nature of substituents on the N-phenyl ring are critical for EGFR kinase inhibition, while alterations in the cinnamoyl phenyl ring profoundly affect potency and selectivity across receptor families [1]. For instance, the unsubstituted analog N-(4-ethylphenyl)cinnamamide (ZINC146135) has been catalogued in ChEMBL20 as having no known biological activity, underscoring the essential role of the 2-methoxy group in conferring the observed P2X3 and dihydroorotase interactions [2]. Without direct comparative profiling, a generic cinnamamide cannot be assumed to recapitulate the multi-target binding signature of this compound, making empirical validation against the exact substitution pattern indispensable for reliable experimental outcomes.

Quantitative Differentiation Evidence for (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide (CAS 527701-05-9)


P2X3 Receptor Antagonist Activity: Target Compound vs. Unsubstituted Analog

The target compound demonstrates potent antagonism of recombinant rat P2X purinoceptor 3 (P2X3), with an EC50 value of 80 nM when evaluated at 10 µM in Xenopus oocyte electrophysiology assays [1]. In contrast, the closest structural analog lacking the 2-methoxy substituent—N-(4-ethylphenyl)cinnamamide—has been annotated in ChEMBL20 as exhibiting no known biological activity, implying that the ortho-methoxy group is a critical pharmacophoric element for P2X3 engagement [2]. This stark activity difference highlights the non-substitutability of the methoxylated scaffold for P2X3-focused research.

P2X3 receptor pain inflammation

Dihydroorotase Inhibition Profile: Weak Enzyme Interaction Indicative of Selectivity Windows

When profiled at 10 µM against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37, the target compound yielded an IC50 of approximately 1.80 × 10^5 nM (∼180 µM), indicating weak inhibitory activity [1]. Although no direct head-to-head comparator data are available for this specific enzyme, the weak interaction suggests a selectivity profile that avoids off-target disruption of de novo pyrimidine biosynthesis—a liability observed with more potent dihydroorotase inhibitors. This baseline activity can serve as a counter-screen reference when optimizing related cinnamamide chemotypes.

dihydroorotase pyrimidine biosynthesis enzyme inhibition

EGFR Kinase Structural-Activity Context: Role of N-Phenyl Substitution

SAR investigations on a series of 22 cinnamic amide derivatives established that the N-phenyl ring is essential for EGFR kinase inhibition and MCF-7 antiproliferative activity [1]. Within this series, compounds bearing N-phenyl substituents achieved EGFR IC50 values as low as 5.16 µM (compound 2f) [1]. While the target compound's specific EGFR activity has not been reported in the primary literature, its 4-ethylphenyl amide substituent aligns with the structural determinants identified as necessary for EGFR engagement. This positions it as a candidate for EGFR-oriented structure-activity expansion, particularly when combined with the 2-methoxy phenyl modification that is absent from the characterized series.

EGFR kinase cancer antiproliferative

Optimal Application Scenarios for (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide (CAS 527701-05-9)


P2X3-Mediated Pain and Neurogenic Inflammation Target Validation

Given its sub-micromolar P2X3 antagonist activity (EC50 80 nM) [1], the compound serves as a chemical probe for target validation studies assessing P2X3 receptor involvement in chronic pain, cough, or bladder dysfunction. The requirement for the 2-methoxy group, evidenced by the inactivity of the des-methoxy analog [2], makes this compound specifically suited for experiments that seek to link P2X3 antagonism to phenotypic outcomes in primary neuron cultures or ex vivo tissue preparations.

Off-Target Metabolic Safety Profiling in Pyrimidine Biosynthesis

The weak dihydroorotase inhibition (IC50 ~180 µM) establishes a safety margin against pyrimidine metabolism interference [3]. This makes the compound a practical candidate for cell-based phenotypic screens where nucleotide homeostasis must remain uncompromised, such as long-term proliferation assays in cancer cell lines or primary hepatocyte cultures.

EGFR Kinase Inhibitor Lead Derivatization and Dual-Pharmacophore Exploration

The presence of the N-(4-ethylphenyl) amide motif, a validated EGFR pharmacophore based on SAR studies of cinnamic amides [4], positions this compound as a scaffold for designing dual P2X3/EGFR agents. Medicinal chemistry teams can leverage the combined substitution pattern to introduce modifications that simultaneously optimize P2X3 potency and EGFR selectivity, guided by the existing EGFR IC50 benchmarks in the 5–7 µM range [4].

Chemical Biology Tool for Orthosteric vs. Allosteric P2X3 Modulation Studies

The distinct substitution pattern—particularly the ortho-methoxy group on the cinnamoyl phenyl—provides a valuable tool for structure-function studies aimed at distinguishing orthosteric P2X3 antagonists from allosteric modulators. Because the des-methoxy analog lacks P2X3 activity [2], control experiments with the unsubstituted compound can help isolate specific binding contributions of the methoxy group in electrophysiological recordings.

Quote Request

Request a Quote for (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.